7-Fluoroindoline-6-carboxylic acid
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Overview
Description
7-Fluoroindoline-6-carboxylic acid is a fluorinated derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroindoline-6-carboxylic acid typically involves the fluorination of indoline derivatives. One common method is the electrophilic fluorination of indoline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety when handling fluorinating agents. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroindoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Scientific Research Applications
7-Fluoroindoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 7-fluoroindoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antivirulence compound, it inhibits quorum sensing and biofilm formation in bacteria like Pseudomonas aeruginosa . This inhibition reduces the production of virulence factors, such as pyocyanin and rhamnolipids, thereby mitigating the pathogenicity of the bacteria without affecting their growth.
Comparison with Similar Compounds
- 4-Fluoroindole (4FI)
- 5-Fluoroindole (5FI)
- 6-Fluoroindole (6FI)
- 5-Fluorooxindole
- 8-Fluoroquinoline
Comparison: 7-Fluoroindoline-6-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. Compared to other fluoroindole derivatives, it has shown superior efficacy in inhibiting biofilm formation and reducing virulence factors in bacterial studies . This makes it a promising candidate for further research and development in medicinal chemistry and related fields.
Properties
Molecular Formula |
C9H8FNO2 |
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Molecular Weight |
181.16 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-2,11H,3-4H2,(H,12,13) |
InChI Key |
YZJSFKXALBDOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=C2F)C(=O)O |
Origin of Product |
United States |
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